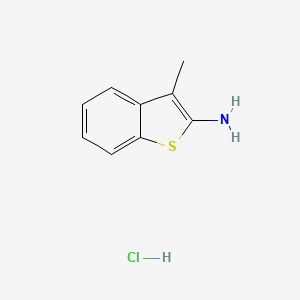

3-Methyl-1-benzothiophen-2-amine hydrochloride

Descripción general

Descripción

3-Methyl-1-benzothiophen-2-amine hydrochloride: is a chemical compound with the molecular formula C9H10ClNS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-benzothiophen-2-amine hydrochloride typically involves the reaction of 3-methylbenzothiophene with an amine source under specific conditions. One common method includes the use of an alkylation reaction where 3-methylbenzothiophene is treated with an amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-1-benzothiophen-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzothiophene derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Kinase Inhibitors Development

3-Methyl-1-benzothiophen-2-amine hydrochloride is utilized in the development of kinase inhibitors, which are crucial in cancer treatment. Kinases play a significant role in cellular signaling pathways, and their inhibition can lead to the suppression of tumor growth. Research has shown that derivatives of this compound exhibit promising activity against specific kinases, making them potential candidates for drug development.

2. Antimitotic Agents

The compound's structural characteristics allow it to be a scaffold for developing antimitotic agents. These agents disrupt cell division, which is a vital mechanism in cancer therapies. Studies have indicated that modifications to the benzothiophene core can enhance the efficacy of these compounds against various cancer cell lines .

Organic Synthesis Applications

1. Synthesis of Novel Scaffolds

this compound serves as a precursor for synthesizing a variety of novel chemical scaffolds through domino reactions. These reactions facilitate the creation of complex molecules with potential biological activities. For instance, synthesizing benzothiophene-derived compounds has led to the discovery of new therapeutic agents .

2. Microwave-Assisted Synthesis

The compound can also be synthesized using microwave-assisted techniques, which provide rapid and high-yielding reactions. This method has been applied to create various derivatives, enhancing the efficiency and scalability of producing benzothiophene-based compounds for research and pharmaceutical applications .

Case Studies

Case Study 1: Development of PIM Kinase Inhibitors

A study focused on synthesizing derivatives of this compound as PIM kinase inhibitors demonstrated significant antitumor activity in vitro. The research provided insights into structure-activity relationships (SAR) that could guide further modifications to improve potency and selectivity against target kinases .

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of synthesized derivatives based on this compound. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains, highlighting the compound's potential in developing new antibiotics .

Data Tables

| Application Area | Description | Outcome |

|---|---|---|

| Medicinal Chemistry | Development of kinase inhibitors | Promising activity against specific kinases |

| Organic Synthesis | Synthesis of novel scaffolds via domino reactions | Creation of complex molecules |

| Microwave-Assisted Synthesis | Rapid synthesis techniques for high-yield production | Enhanced efficiency and scalability |

| Antimicrobial Activity | Assessment against resistant bacterial strains | Potential for new antibiotic development |

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-benzothiophen-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparación Con Compuestos Similares

Benzothiophene: The parent compound, lacking the methyl and amine groups.

2-Aminobenzothiophene: Similar structure but without the methyl group.

3-Methylbenzothiophene: Lacks the amine group.

Uniqueness: 3-Methyl-1-benzothiophen-2-amine hydrochloride is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

3-Methyl-1-benzothiophen-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves various chemical transformations that allow for the introduction of functional groups necessary for biological activity. While specific synthetic routes for this compound are not extensively documented, related benzothiophene derivatives have been synthesized using methods such as:

- Domino reactions to create functionalized benzothiophenes.

- Aryne reactions that yield 3-substituted benzothiophenes with moderate to good yields while maintaining functional group integrity .

The biological activity of this compound can be attributed to its interaction with various molecular targets. Compounds in the benzothiophene class often exhibit:

- Inhibition of cholinesterases , which are crucial for neurotransmitter regulation. For instance, certain derivatives have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment .

- Anticancer properties , as demonstrated by studies on related compounds that exhibit selective cytotoxicity against cancer cell lines while sparing healthy cells.

In Vitro Studies

Research has shown that benzothiophene derivatives, including those with similar structures to this compound, can exhibit low micromolar (µM) activity against specific enzymes such as APE1 (apurinic/apyrimidinic endonuclease). This enzyme is involved in DNA repair, and its inhibition can potentiate the effects of chemotherapeutic agents like temozolomide .

Table 1: Summary of Biological Activities

Case Studies

A notable study evaluated various benzothiophene derivatives for their cholinesterase inhibitory activities. The most active compounds were assessed using in vitro assays against AChE and BChE derived from Electrophorus electricus and equine serum, respectively. The results indicated that specific substitutions on the benzothiophene scaffold could enhance inhibitory potency, suggesting a clear structure–activity relationship .

Another investigation focused on the anticancer potential of derivatives related to this compound. The study highlighted two derivatives that selectively targeted K562 leukemia cells while showing minimal toxicity to healthy keratinocytes, indicating a promising therapeutic window for further development.

Propiedades

IUPAC Name |

3-methyl-1-benzothiophen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS.ClH/c1-6-7-4-2-3-5-8(7)11-9(6)10;/h2-5H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAZCFAMAOCTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.